

A Head-to-Head Comparison: CC-115 Versus Rapamycin Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

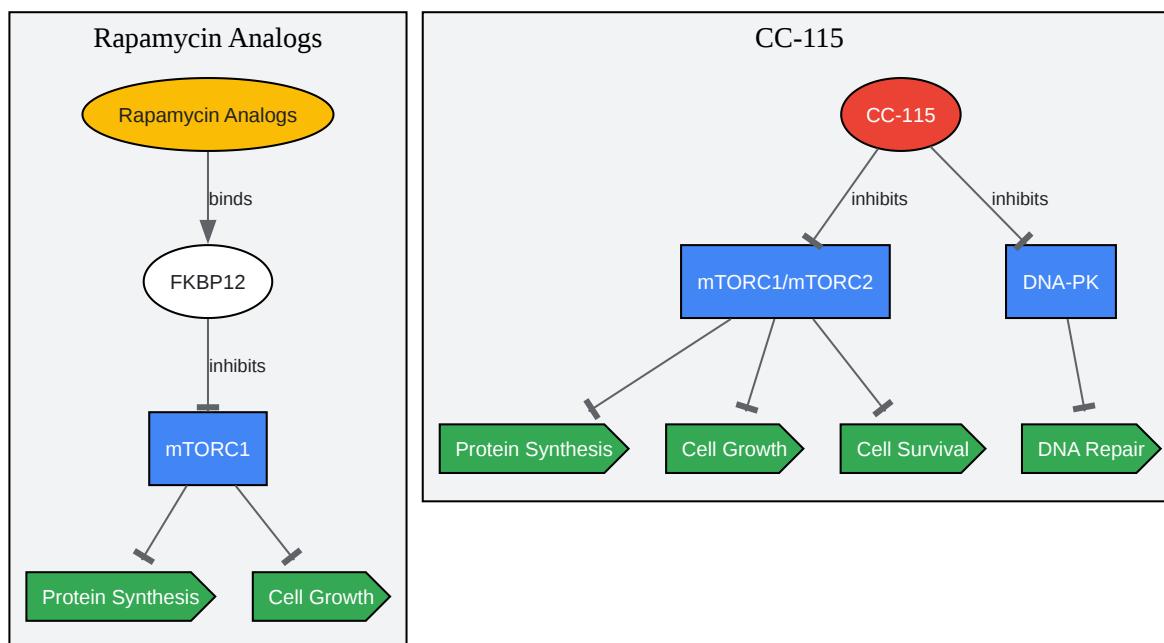
Compound Name: **Cc-115**

Cat. No.: **B560069**

[Get Quote](#)

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the mTOR pathway have emerged as a cornerstone for treating various malignancies. This guide provides a comprehensive comparison of a novel dual mTOR/DNA-PK inhibitor, **CC-115**, and the established class of rapamycin analogs, including everolimus and temsirolimus. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical efficacy, and clinical outcomes, supported by experimental data and protocols.


Executive Summary

CC-115 distinguishes itself from rapamycin analogs by targeting not only the mTOR kinase (both mTORC1 and mTORC2 complexes) but also the DNA-dependent protein kinase (DNA-PK). This dual inhibition presents a potentially broader anti-cancer activity by simultaneously disrupting cell growth, proliferation, and survival pathways, while also impairing the cancer cells' ability to repair DNA damage. Rapamycin analogs, such as everolimus and temsirolimus, primarily act as allosteric inhibitors of mTORC1. While effective in certain cancers, their mechanism can lead to feedback activation of pro-survival pathways and they do not possess the DNA repair inhibition characteristic of **CC-115**.

Mechanism of Action: A Tale of Two Strategies

Rapamycin and its analogs (rapalogs) function by forming a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). This action disrupts downstream signaling, primarily affecting protein synthesis and cell cycle progression.

CC-115, on the other hand, is a direct kinase inhibitor of both mTOR (TORC1 and TORC2) and DNA-PK.[1] Its ATP-competitive nature allows for a more complete shutdown of mTOR signaling compared to the allosteric inhibition by rapalogs. The concurrent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, adds a distinct and potentially synergistic anti-tumor effect.[1] By preventing the repair of DNA double-strand breaks, **CC-115** can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations, and may enhance the efficacy of DNA-damaging agents.[2]

[Click to download full resolution via product page](#)

Figure 1. Comparative Signaling Pathways

Preclinical Performance: In Vitro Potency and In Vivo Efficacy

In Vitro Kinase and Cell Proliferation Inhibition

Quantitative analysis of the inhibitory activity of **CC-115** and rapamycin analogs reveals key differences in their potency and spectrum. **CC-115** demonstrates potent dual inhibition of mTOR and DNA-PK enzymes. The cellular potency of these compounds varies across different cancer cell lines, reflecting the complex interplay of genetic and molecular factors that determine sensitivity.

Compound	Target/Cell Line	IC50/GI50 (nM)	Reference
CC-115	mTOR (enzyme)	21	[3]
DNA-PK (enzyme)	13	[3]	
PC-3 (prostate)	138	[3]	
NCI-H441 (lung)	160 (pS6)	[4]	
CLL cells	510	[5]	
Everolimus	FKBP12	1.6-2.4	[6]
BT474 (breast)	71	[6]	
Primary Breast Cancer Cells	156	[6]	
SCCOHT-CH-1 (ovarian)	20,450	[7]	
COV434 (ovarian)	33,190	[7]	
Temsirolimus	mTOR (enzyme)	1,760	[8]
SKBr3 (breast)	1.6	[9][10]	
BT474 (breast)	4.3	[9][10]	
A498 (kidney)	350	[8]	

Table 1: In Vitro Inhibitory Activity of **CC-115** and Rapamycin Analogs. IC50/GI50 values represent the concentration required for 50% inhibition of the target enzyme or cell growth.

In Vivo Tumor Growth Inhibition

Preclinical xenograft models provide a critical platform for evaluating the in vivo anti-tumor activity of these compounds. Both **CC-115** and rapamycin analogs have demonstrated the ability to inhibit tumor growth in various cancer models.

Compound	Cancer Model	Dosing	Tumor Growth Inhibition	Reference
CC-115	786-O Renal Xenograft	2 mg/kg, daily	Significant inhibition	[11][12]
786-O Renal Xenograft		5 mg/kg, daily	Significant inhibition	[11][12]
NSCLC Xenograft		15 mg/kg, daily	Significant inhibition	[13][14]
Multiple Myeloma Xenografts	Not Specified		Significant inhibition	[15]
Everolimus	Caki-1 Renal Xenograft	1 mg/kg, daily	Significant inhibition	[16]
Sunitinib-Resistant Renal Xenograft		5-10 mg/kg, daily	Significant decrease in tumor volume	[17]
Temsirolimus	786-O Renal Xenograft	Not Specified	Significant inhibition	[18]
RENCA-CA9 Renal Xenograft	Not Specified		Inhibition of tumor growth	[19]

Table 2: In Vivo Efficacy in Xenograft Models.

Clinical Trials: Efficacy and Safety Profiles

The clinical development of **CC-115** and the established use of rapamycin analogs highlight their respective roles in cancer therapy. Rapamycin analogs are approved for several indications, most notably in renal cell carcinoma (RCC).

CC-115 Clinical Data

A first-in-human Phase I study of **CC-115** in patients with advanced solid and hematologic malignancies demonstrated that the drug was well-tolerated, with toxicities consistent with other mTOR inhibitors.^{[4][10]} The recommended Phase II dose was established at 10 mg twice daily.^[10] Preliminary efficacy was observed across several tumor types, including a complete response in a patient with endometrial carcinoma lasting over four years.^{[4][10]} Stable disease was achieved in a significant portion of patients with castration-resistant prostate cancer (64%), head and neck squamous cell carcinoma (53%), and glioblastoma (21%).^{[10][20]} In chronic lymphocytic leukemia/small lymphocytic lymphoma, a 38% partial response rate was observed.^{[4][10]}

Rapamycin Analogs Clinical Data

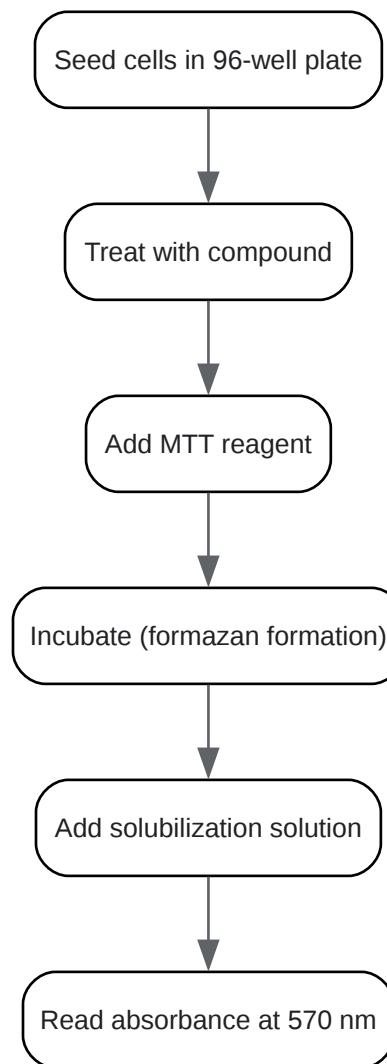
Everolimus: The RECORD-1 trial, a pivotal Phase III study, established the efficacy of everolimus in patients with metastatic RCC that had progressed on VEGF-targeted therapy. The trial demonstrated a significant improvement in median progression-free survival (PFS) for everolimus (4.9 months) compared to placebo (1.9 months).

Temsirolimus: In a Phase III trial for previously untreated, poor-prognosis patients with advanced RCC, temsirolimus demonstrated a significant improvement in overall survival (OS) compared to interferon-alfa (10.9 months vs. 7.3 months).^{[9][21]}

Drug	Trial/Indication	Key Efficacy Results	Common Adverse Events	Reference
CC-115	Phase I (Advanced Cancers)	CR in endometrial cancer; PR in CLL/SLL; SD in multiple solid tumors	Fatigue, nausea, decreased appetite, hyperglycemia, thrombocytopenia	[4][10]
Everolimus	RECORD-1 (mRCC)	Median PFS: 4.9 months (vs. 1.9 months placebo)	Stomatitis, rash, fatigue, diarrhea, infections	
Temsirolimus	Phase III (Advanced RCC)	Median OS: 10.9 months (vs. 7.3 months IFN- α)	Rash, asthenia, mucositis, nausea, edema, anorexia	[9][21]

Table 3: Summary of Key Clinical Trial Data. CR: Complete Response; PR: Partial Response; SD: Stable Disease; PFS: Progression-Free Survival; OS: Overall Survival; mRCC: metastatic Renal Cell Carcinoma; IFN- α : Interferon-alfa.

Experimental Protocols


Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these compounds.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[22]

- Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
- Solubilization: Carefully remove the media and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][22]
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[22]

[Click to download full resolution via product page](#)

Figure 2. MTT Assay Workflow

Western Blot for mTOR Pathway Analysis

Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules in the mTOR pathway.

- Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Gel Electrophoresis: Separate equal amounts of protein by size using SDS-PAGE. For a large protein like mTOR (~289 kDa), a low percentage acrylamide gel (e.g., 6-7.5%) is recommended.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). A wet transfer at 100V for 120 minutes is a common condition.
- Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

DNA-PK Activity Assay

This assay measures the kinase activity of DNA-PK, often by quantifying the phosphorylation of a specific substrate.

- Reaction Setup: Prepare a reaction mixture containing a biotinylated peptide substrate, DNA-PK reaction buffer, a DNA activator (e.g., calf thymus DNA), ATP, and the test compound (e.g., **CC-115**).[\[20\]](#)
- Enzyme Addition: Add purified DNA-PK enzyme to initiate the reaction.[\[20\]](#)
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5-60 minutes).[\[20\]](#)[\[23\]](#)
- Termination: Stop the reaction by adding a termination buffer.[\[20\]](#)
- Detection: The amount of phosphorylated substrate can be quantified using various methods, such as spotting the reaction mixture onto a membrane and measuring incorporated radiolabeled phosphate (from γ -[32P]ATP) with a scintillation counter, or by using a luminescence-based assay like ADP-Glo™ that measures ADP formation.[\[20\]](#)[\[23\]](#)[\[24\]](#)

In Vivo Tumor Xenograft Efficacy Study

Xenograft studies in immunocompromised mice are a standard preclinical model to evaluate the anti-tumor efficacy of novel compounds.

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).[\[25\]](#)[\[26\]](#)
- Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).[\[25\]](#)
- Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., **CC-115** or a rapamycin analog) and vehicle control according to the specified dose and schedule (e.g., daily oral gavage).[\[25\]](#)
- Monitoring: Measure tumor volumes (typically using calipers with the formula: (length \times width²)/2) and mouse body weights regularly (e.g., twice weekly).[\[25\]](#)
- Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumor volume in the control group reaching a specific size, or for a set duration. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry).[\[25\]](#)

Conclusion

CC-115 and rapamycin analogs represent two distinct approaches to targeting the mTOR pathway in cancer. Rapamycin analogs have a well-established clinical track record, particularly in renal cell carcinoma, through their specific inhibition of mTORC1. **CC-115**, with its dual mTOR and DNA-PK inhibitory activity, offers a broader mechanism of action that holds the promise of overcoming some of the limitations of mTORC1 inhibitors and potentially expanding the therapeutic utility to a wider range of cancers, especially those with underlying DNA repair deficiencies. The preclinical data for **CC-115** is encouraging, and ongoing clinical trials will be crucial in defining its ultimate role in the oncology therapeutic arsenal. This guide provides a foundational comparison to aid researchers and clinicians in understanding the key differences and potential applications of these important classes of anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Temsirolimus | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 10. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]
- 12. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth - Figure f5 | Aging [aging-us.com]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Everolimus affects vasculogenic mimicry in renal carcinoma resistant to sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Temsirolimus, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA-PK activity assay [bio-protocol.org]
- 21. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 22. goldbio.com [goldbio.com]
- 23. promega.com [promega.com]
- 24. DNA-PK Kinase Enzyme System Application Note [promega.kr]
- 25. In vivo mouse xenograft tumor model [bio-protocol.org]
- 26. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- To cite this document: BenchChem. [A Head-to-Head Comparison: CC-115 Versus Rapamycin Analogs in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560069#cc-115-versus-rapamycin-analogs-in-cancer-therapy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com